Styryl[4-(4-fluorophenyl)piperazino] sulfone
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVXTNRTDLPSQ-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)piperazine Intermediate
The piperazine backbone is typically prepared via nucleophilic aromatic substitution or reductive amination. A patent by describes the preparation of 4-(4′-fluorophenyl)piperidines using formaldehyde-mediated cyclization, which can be adapted for piperazine synthesis:
Direct Coupling via Sulfonyl Chloride
Sulfide Oxidation Route
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Sulfide Formation : React 1-(4-fluorophenyl)piperazine with trans-β-styrylthiol in the presence of as a phase-transfer catalyst.
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Oxidation to Sulfone : Treat the sulfide intermediate with 35% and sodium tungstate () at 50–85°C:
This method achieves 91–95% conversion with <1% 2,4′-isomer formation.
Optimization and Scalability Considerations
Reaction Condition Optimization
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Temperature Control : Maintaining 50–85°C during oxidation prevents styryl group isomerization.
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Catalyst Loading : Sodium tungstate at 0.1–3% molar ratio balances reaction rate and cost.
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Solvent Systems : Dichloromethane and toluene are preferred for their low reactivity and high solubility for intermediates.
Byproduct Mitigation
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Isomer Suppression : Adding 1,2,4-trichlorobenzene as a dehydrating agent reduces 2,4′-isomer formation to <0.5%.
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Acidic Workup : Washing with dilute removes oxidative dimerization byproducts without product loss.
Analytical Validation and Characterization
Purity Assessment
Structural Confirmation
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H NMR : Key signals include δ 7.6–7.8 ppm (styryl protons), δ 6.9–7.1 ppm (fluorophenyl aromatic protons), and δ 3.2–3.5 ppm (piperazine CH groups).
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IR Spectroscopy : Strong absorptions at 1320 cm ( asymmetric stretch) and 1150 cm ( symmetric stretch).
Industrial-Scale Production Insights
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
Styryl[4-(4-fluorophenyl)piperazino] sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Styryl[4-(4-fluorophenyl)piperazino] sulfone serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for the modification of various functional groups, facilitating the creation of new compounds with desired biological activities. The compound can undergo multiple chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for synthetic chemists .
2. Reaction Pathways:
The compound can be synthesized through various routes, often involving the cyclization of piperazine derivatives with sulfonium salts. These synthetic pathways are essential for producing derivatives that may exhibit enhanced pharmacological properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfone to sulfoxide or further oxidized products | Hydrogen peroxide, peracids |
| Reduction | Converts sulfone to sulfide | Lithium aluminum hydride, sodium borohydride |
| Substitution | Alters aromatic rings through electrophilic substitution | Halogens, nitrating agents |
Biological Applications
1. Drug Development:
The biological activity of this compound makes it a candidate for drug development targeting central nervous system disorders. Its interaction with neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety .
2. Antimicrobial Activity:
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that modifications to the piperazine ring can enhance antibacterial efficacy against various strains .
3. Mechanism of Action:
The mechanism involves interactions between the piperazine ring and specific molecular targets within biological systems. The sulfone group enhances the compound's stability and bioavailability, which is critical for therapeutic effectiveness .
Industrial Applications
1. Material Science:
In materials science, this compound can be utilized in the production of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the design of polymers and composites that may have applications in electronics or photonics .
2. Synthesis of Heterocycles:
The compound is also involved in synthesizing heterocyclic compounds that have shown promise in various therapeutic areas such as anti-cancer and anti-inflammatory applications .
Case Studies
- Pharmaceutical Research: A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
- Antimicrobial Screening: Another investigation highlighted the antimicrobial properties of related piperazine compounds, indicating that structural modifications could lead to enhanced efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of Styryl[4-(4-fluorophenyl)piperazino] sulfone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfone group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Optical and Electronic Properties
- Styryl Quinolines (e.g., 2d, 2e): Exhibit strong fluorescence in polar aprotic solvents (e.g., DMF) due to π-π* transitions enhanced by styryl groups. The 4-fluorophenyl substituent in 2b moderately increases π-delocalization compared to methoxy or phenyl groups . Styryl[4-(4-fluorophenyl)piperazino] Sulfone: Expected to show weaker fluorescence than styryl quinolines due to electron-withdrawing sulfone groups but may exhibit solvatochromism in polar solvents.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Structural Analogs and Suppliers
Key Research Findings
- Synthetic Challenges: Regioselective synthesis of ortho-isomers is favored under acidic conditions due to amino group protonation .
- Fluorescence Limitations: Electron-withdrawing sulfone groups reduce π-delocalization compared to styryl quinolines, limiting optical applications .
- Biological Potential: Piperazino-sulfone hybrids are understudied but share structural motifs with ER-positive breast cancer therapeutics .
Biological Activity
Styryl[4-(4-fluorophenyl)piperazino] sulfone is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents targeting the central nervous system (CNS). This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a styryl group, a piperazine ring substituted with a fluorophenyl group, and a sulfone moiety. This structural configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. The piperazine ring is known to exhibit affinity for serotonin and dopamine receptors, while the sulfone group may improve the compound's stability and bioavailability. This dual mechanism suggests potential applications in treating psychiatric disorders and neurodegenerative diseases.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, piperazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further investigation into its antitumor properties.
Case Studies and Experimental Data
- Antimicrobial Screening : A study on piperazine derivatives indicated that modifications in structure significantly influenced antimicrobial potency. Compounds similar to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Research involving structurally related compounds has shown promising results in inhibiting the growth of cancer cell lines. For instance, derivatives with piperazine rings have been associated with apoptosis in cancer cells, suggesting that this compound might exhibit similar effects .
- Neuroprotective Effects : The potential neuroprotective properties of compounds containing piperazine are being explored in the context of neurodegenerative diseases. These studies often focus on the ability of such compounds to modulate neurotransmitter systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Styryl + Piperazine + Sulfone | Potential CNS activity |
| Bis(4-fluorophenyl) sulfone | Sulfone + Fluorophenyl | Moderate antibacterial activity |
| 1,3,4-Thiadiazole derivatives | Various substitutions | Antimicrobial, anticancer |
Q & A
Q. What synthetic methodologies are recommended for preparing Styryl[4-(4-fluorophenyl)piperazino] sulfone?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative with a styryl sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). For example, sulfonyl chlorides react with piperazine intermediates to form sulfonamide linkages, as demonstrated in the synthesis of quinolone derivatives . Optimization of reaction time (6–12 hours) and temperature (0–25°C) is critical to avoid side reactions. Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the styryl double bond (δ 6.5–7.5 ppm) and sulfone group (δ ~3.5 ppm for adjacent protons). Mass spectrometry (FABMS or HRFABMS) validates molecular weight, with observed peaks matching calculated values (e.g., [M+H]+ at m/z 367.268) . Infrared (IR) spectroscopy identifies sulfone S=O stretches (~1300–1150 cm⁻¹). X-ray crystallography, as used in related piperazino-sulfone structures, resolves steric configurations .
Advanced Research Questions
Q. How do steric and electronic effects influence the sulfone group's reactivity in electrophilic addition reactions?
Steric hindrance from bulky substituents (e.g., phenyl groups) significantly reduces reaction rates. For example, bromine addition to methyl styryl sulfone proceeds 5× faster than phenyl styryl sulfone due to reduced shielding of the reactive site . Electronic effects are secondary but notable: electron-withdrawing groups (e.g., -CF₃) enhance sulfone electrophilicity, accelerating nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in such reactions.
Q. How can contradictions in reaction kinetic data be resolved when comparing derivatives with different substituents?
Discrepancies often arise from competing steric and electronic influences. For instance, a 4-trifluoromethylphenyl group may increase electronic activation but introduce steric bulk, leading to conflicting rate trends. Systematic variation of substituents (e.g., para vs. meta positions) and controlled kinetic studies (e.g., UV-Vis monitoring of bromine consumption) can isolate these factors . Data normalization to molar refractivity or Taft parameters may reconcile apparent contradictions.
Q. What strategies improve the compound's stability under experimental storage or reaction conditions?
Stability is enhanced by avoiding protic solvents (e.g., water), which can hydrolyze the sulfone group. Storage in inert atmospheres (argon) at –20°C in amber vials prevents photodegradation. During reactions, exclusion of moisture (via molecular sieves) and use of stabilizers (e.g., BHT) mitigate radical-mediated decomposition. Thermal stability assays (TGA/DSC) should precede high-temperature applications .
Data-Driven Research Challenges
Q. How to design structure-activity relationship (SAR) studies for sulfone-containing analogs in biochemical assays?
Focus on modifying the styryl moiety (e.g., introducing halogens or methyl groups) while keeping the piperazino-sulfone core constant. In vitro assays (e.g., enzyme inhibition) should correlate substituent effects with activity. For example, 4-fluorophenyl groups enhance binding affinity to certain kinases due to fluorine's electronegativity, while bulkier groups reduce solubility . Dose-response curves and molecular docking simulations validate hypotheses.
Q. What analytical methods detect and quantify byproducts during large-scale synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves unreacted starting materials and sulfone-oxidized byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Quantification via external calibration curves ensures <1% impurity thresholds. For non-volatile byproducts, LC-MS/MS in MRM mode provides high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
